Lipoteichoic acid

Catalog No.
S3356849
CAS No.
56411-57-5
M.F
C39H70N2O13
M. Wt
775.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lipoteichoic acid

CAS Number

56411-57-5

Product Name

Lipoteichoic acid

IUPAC Name

[(2S)-1-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] (E)-pentadec-7-enoate

Molecular Formula

C39H70N2O13

Molecular Weight

775.0 g/mol

InChI

InChI=1S/C39H70N2O13/c1-5-7-9-11-12-13-14-15-16-17-18-20-22-31(45)52-28(24-49-30(44)21-19-10-8-6-2)25-50-39-36(48)37(34(46)29(23-42)53-39)54-38-33(41-27(4)43)35(47)32(40)26(3)51-38/h14-15,26,28-29,32-39,42,46-48H,5-13,16-25,40H2,1-4H3,(H,41,43)/b15-14+/t26-,28-,29-,32+,33-,34-,35+,36-,37+,38+,39+/m1/s1

InChI Key

PANDRCFROUDETH-YLSOAJEOSA-N

SMILES

CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC

Canonical SMILES

CCCCCCCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC

Isomeric SMILES

CCCCCCC/C=C/CCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)N)O)NC(=O)C)O)COC(=O)CCCCCC

Understanding Immune Response

LTA is a potent immunomodulator, meaning it influences the immune system's response. Research explores how LTA interacts with immune cells, particularly through Toll-like receptors (TLRs) on their surfaces []. These interactions trigger various immune signaling pathways, leading to the production of cytokines and other immune molecules []. By studying these interactions, researchers gain insights into how the immune system recognizes and combats Gram-positive bacterial infections [].

Probiotic Applications

LTA from specific probiotic bacteria, such as Lactobacillus strains, exhibits immunomodulatory effects that differ from pathogenic bacterial strains []. Research investigates the potential of these probiotic-derived LTAs to modulate the gut immune system, potentially promoting gut health and immune regulation []. Understanding LTA's role in this context could lead to the development of novel probiotic therapies for various conditions.

Vaccine Development

LTA's ability to stimulate the immune system makes it a potential candidate for developing vaccines against Gram-positive bacterial infections. Researchers are exploring how modified or purified LTA can be used as adjuvants in vaccines, enhancing the immune response to specific antigens []. This research could pave the way for more effective vaccines against various bacterial diseases.

Bacterial Pathogenesis

LTA's role in bacterial pathogenesis is another area of active research. Studies investigate how LTA contributes to bacterial virulence and adhesion to host cells []. Understanding these mechanisms could lead to the development of novel therapeutic strategies to prevent or treat bacterial infections.

Lipoteichoic acid is a critical component of the cell wall of Gram-positive bacteria, characterized by its polymeric structure composed of repeating units of glycerol or ribitol phosphate linked by phosphodiester bonds. This compound is anchored to the cytoplasmic membrane via a diacylglycerol moiety, contributing to the structural integrity of the bacterial envelope. The variation in structure among different species—such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis—is significant, with implications for their biological functions and interactions with host organisms .

That are crucial for its biological functions. It can interact with membrane phospholipids and bind specifically to receptors such as Toll-like receptor 2 and CD14 on host cells. These interactions can activate signaling pathways leading to the expression of pro-inflammatory cytokines, influencing immune responses. Additionally, modifications such as D-alanylation can alter its charge and hydrophobicity, impacting its biological activity and interaction with host cells .

The biological activities of lipoteichoic acid are diverse and include:

  • Immune Modulation: It can stimulate specific immune responses and regulate autolytic wall enzymes, influencing bacterial growth and survival.
  • Cytokine Production: Lipoteichoic acid is known to induce cytokine production through its interaction with immune receptors, leading to inflammation and other immune responses .
  • Neurological Effects: Recent studies suggest that lipoteichoic acid may influence sleep patterns and body temperature regulation in animals, indicating a broader role in host physiology beyond traditional immune functions .

The biosynthesis of lipoteichoic acid involves several key enzymes that facilitate the polymerization of glycerol or ribitol phosphate units. In Gram-positive bacteria, the process typically includes:

  • Nucleotide Activation: Glycerol or ribitol is activated by nucleotides such as cytidine diphosphate.
  • Polymerization: The activated units are polymerized into long chains through phosphodiester linkages.
  • Modification: Enzymatic modifications, including D-alanylation or the addition of phosphocholine groups, occur to enhance functionality .

Chemical synthesis methods have also been developed to produce defined lipoteichoic acid structures for research purposes, allowing for detailed studies on their biological effects .

Lipoteichoic acid has several applications in research and medicine:

  • Vaccine Development: Its immunogenic properties make it a candidate for vaccine formulations against Gram-positive bacterial infections.
  • Antibiotic Targeting: Due to its essential role in bacterial cell wall integrity, lipoteichoic acid biosynthesis pathways are explored as potential targets for new antibiotics .
  • Biomarker Studies: Its presence in various clinical settings can serve as a biomarker for bacterial infections, aiding in diagnostics .

Interaction studies have revealed that lipoteichoic acid can bind non-specifically to various cell membranes through phospholipid interactions or specifically to immune receptors like Toll-like receptor 2. These interactions trigger signaling cascades that lead to inflammatory responses. For instance, lipoteichoic acid from Staphylococcus aureus has been shown to activate mitogen-activated protein kinases and phosphoinositide 3-kinase pathways, contributing to immune activation .

Lipoteichoic acid shares structural similarities with other teichoic acids but is distinct in its specific functions and interactions. Notable similar compounds include:

CompoundStructure CharacteristicsUnique Features
Wall Teichoic AcidComposed mainly of glycerol phosphatePrimarily found in the cell wall; less immunogenic than lipoteichoic acid
LipopolysaccharideComposed of lipid A, core oligosaccharideFound in Gram-negative bacteria; triggers strong inflammatory responses
Polysaccharide CapsulesComplex polysaccharides surrounding some bacteriaProvide protection against phagocytosis; variable composition depending on species

Lipoteichoic acid's unique ability to modulate immune responses while maintaining structural roles within the bacterial envelope sets it apart from these similar compounds. Its specific interactions with host immune receptors highlight its importance in both bacterial pathogenesis and host defense mechanisms .

Enzymatic Machinery Governing Polyglycerolphosphate Chain Polymerization

The polymerization of polyglycerolphosphate (GroP) chains, the backbone of lipoteichoic acid, is mediated by lipoteichoic acid synthase (LtaS), a membrane-bound enzyme conserved across Gram-positive bacteria. LtaS catalyzes the transfer of glycerol phosphate units from phosphatidylglycerol (PG) to a glycolipid anchor, forming a polymer linked via phosphodiester bonds. In Staphylococcus aureus, LtaS operates as a manganese-dependent metalloenzyme, processively elongating the GroP chain until reaching a length of 20–30 repeating units. Processivity—the ability to add multiple units without releasing the substrate—is a hallmark of LtaS activity, with polymerization rates influenced by the identity of the lipid starter unit. For example, glucosyldiacylglycerol (Glc₂DAG) accelerates the reaction but results in shorter polymers compared to diacylglycerol (DAG).

Structural studies of Bacillus subtilis LtaS orthologues (LtaSBS, YfnI, YqgS, YvgJ) have revealed functional specialization among these enzymes. While LtaSBS, YfnI, and YqgS act as synthases capable of producing full-length LTA polymers, YvgJ functions as a primase that synthesizes a short GroP-Glc₂DAG glycolipid primer. This division of labor ensures efficient initiation and elongation steps during LTA biosynthesis. The enzymatic mechanism involves a conserved active site that coordinates Mn²⁺ ions, facilitating nucleophilic attack by the hydroxyl group of the growing polymer on the phosphatidylglycerol substrate.

Table 1: Key Enzymes in LTA Biosynthesis Across Gram-Positive Bacteria

OrganismEnzymeFunctionSubstrate SpecificityPolymer Length Influence
Staphylococcus aureusLtaSPolymerization of GroP chainsPhosphatidylglycerol20–30 units
Bacillus subtilisYvgJPriming with GroP-Glc₂DAGGlc₂DAGInitiates short chains
Listeria monocytogenesGtlAGlycosylation with galactoseUDP-galactoseModifies LTA structure

Comparative Analysis of LTA Biosynthesis Across Firmicutes and Actinobacteria

While Firmicutes like S. aureus and B. subtilis have well-characterized LTA pathways, Actinobacteria—a phylum including Mycobacterium and Streptomyces—exhibit distinct biosynthetic strategies. Historically, Actinobacteria were thought to produce lipoglycans instead of LTA, but recent evidence confirms the presence of LTA-like polymers in these organisms. For instance, Mycobacterium smegmatis synthesizes a polyglycerolphosphate polymer modified with succinyl and acetyl groups, diverging from the classical LTA structure.

A key difference lies in the enzymatic machinery. Firmicutes rely on LtaS homologues for GroP polymerization, whereas Actinobacteria employ alternative enzymes such as the TagF-like proteins, which share limited sequence similarity but perform analogous functions. Additionally, Actinobacterial LTA often incorporates unique glycosyl modifications. In Streptomyces coelicolor, arabinofuranose residues are attached to the GroP backbone, a feature absent in Firmicutes. These structural variations likely reflect adaptations to environmental stressors and host immune evasion mechanisms.

Regulatory Mechanisms of D-Alanylation and Glycosylation Modifications

Post-polymerization modifications, including d-alanylation and glycosylation, fine-tune LTA’s physicochemical properties. The d-alanylation process, mediated by the dlt operon (dltA–dltD), involves the covalent attachment of d-alanine esters to the GroP backbone. DltA (d-alanine–d-alanyl carrier protein ligase) activates d-alanine and transfers it to DltC (d-alanyl carrier protein), which shuttles the substrate to the membrane-bound DltB for esterification. In Streptococcus gordonii, this process is regulated by the LiaSR two-component system, which upregulates dlt expression under acidic conditions or polymyxin B stress.

Glycosylation, another critical modification, involves the attachment of sugar moieties to LTA. In Listeria monocytogenes, a three-component system—comprising the cytoplasmic glycosyltransferase GtlA, the flippase GtcA, and the extracellular glycosyltransferase GtlB—orchestrates the addition of galactose residues. Mutants lacking gtlA or gtcA exhibit completely unglycosylated LTA, compromising interactions with host receptors. Similarly, Bacillus subtilis utilizes CsbB and YfhO for glucosylation, though the sugar specificity varies between species.

Table 2: Regulatory Systems for LTA Modifications

ModificationOrganismRegulatory SystemKey ComponentsEnvironmental Cues
d-AlanylationStreptococcus gordoniiLiaSRLiaS (sensor kinase), LiaR (response regulator)Low pH, polymyxin B
GlycosylationListeria monocytogenesGtcA/YfhOGtlA (cytoplasmic GT), GtcA (flippase)Cell envelope stress

Functional Genomics Approaches to Elucidate LTA Synthesis Operons

Functional genomics has been instrumental in dissecting LTA biosynthesis pathways. In Lactobacillus rhamnosus, insertional mutagenesis of the dltD gene revealed its role in anchoring d-alanine to LTA, as mutants exhibited reduced alanylation and increased susceptibility to cationic antimicrobial peptides. Similarly, Bacillus subtilis quadruple mutants lacking all four LtaS homologues (LtaSBS, YfnI, YqgS, YvgJ) completely abolished LTA production, confirming their non-redundant roles.

Transcriptomic analyses have further identified regulatory networks controlling LTA synthesis. In Staphylococcus aureus, the ltaS gene is co-expressed with cell division machinery, underscoring LTA’s role in coordinating peptidoglycan synthesis and cytokinesis. CRISPR interference (CRISPRi) screens in Listeria monocytogenes have pinpointed gtlA and gtlB as essential for LTA galactosylation, with knockouts exhibiting attenuated virulence in murine models.

The classification of LTAs into five structural types (I-V) reflects evolutionary adaptations to distinct ecological niches and host environments. Type I LTAs, characterized by polyglycerolphosphate repeating units, dominate in Streptococcus and Staphylococcus species [1] [5]. Nuclear magnetic resonance (NMR) and mass spectrometry analyses of Streptococcus gordonii LTAs reveal glycerol-phosphate backbones decorated with glucose substituents and d-alanine residues, a hallmark of complex Type I architectures [1] [5]. In contrast, Type II and III LTAs in Lactococcus garvieae and Clostridium innocuum incorporate glycosylalditol-phosphate repeats, with galactose-modified glycerol moieties creating branched structures [4]. These variants demonstrate how glycosylation patterns diversify LTA function across phylogenetically distant genera.

Streptococcus pneumoniae exemplifies Type IV LTAs, which feature ribitol-phosphate repeats substituted with phosphocholine (P-Cho) groups [4]. This modification enhances bacterial adhesion to host cells and modulates immune evasion. Type V LTAs, found in Bifidobacterium bifidum and Micrococcus luteus, deviate from classical phosphodiester backbones, instead consisting of lipoglycans anchored to phosphatidylinositol [4]. The phylogenetic segregation of LTA types correlates with bacterial pathogenicity: Type I and IV LTAs dominate in pathogenic streptococci and staphylococci, while Type V architectures occur in commensal species.

Table 1: Phylogenetic Distribution of LTA Types

LTA TypeBackbone StructureRepresentative GeneraKey Modifications
IPolyglycerolphosphateStreptococcus, Staphylococcusd-alanine, glucose
IIGalactosyl-glycerol-phosphateLactococcusGalactose branches
IIIGalactosylalditol-phosphateClostridiumNon-stoichiometric d-alanine
IVRibitol-phosphateStreptococcus pneumoniaePhosphocholine
VLipoglycansBifidobacteriumPhosphatidylinositol anchor

Membrane Anchor Diversity: Diacylglycerol vs. Glycolipid Variations

The membrane-anchoring domain of LTAs shows substantial variability, influencing bacterial membrane dynamics and host interactions. In Staphylococcus aureus, the glycolipid anchor gentiobiosyldiacylglycerol (Glc₂-DAG) links the LTA polymer to the cell membrane [2] [3]. This diglucosyl moiety, synthesized by YpfP glycosyltransferase, serves as a recognition site for bacteriophages and host immune receptors [3]. Structural studies of the LtaA flippase in S. aureus reveal a proton-coupled mechanism for translocating Glc₂-DAG across the cytoplasmic membrane, a critical step in LTA assembly [2].

Diacylglycerol (DAG) anchors, prevalent in Streptococcus species, exhibit fatty acid heterogeneity. Streptococcus gordonii LTAs contain C16:0, C18:1, and C18:0 acyl chains, which modulate membrane fluidity under environmental stress [1] [5]. Comparative analyses show that glycolipid anchors enhance resistance to cationic antimicrobial peptides, while DAG-anchored LTAs facilitate interactions with host extracellular matrix proteins [4] [6]. The evolutionary retention of both anchor types suggests context-dependent advantages: glycolipids may favor pathogenesis in immune-rich environments, whereas DAG anchors optimize commensal colonization.

Non-canonical Modifications: Phosphocholine Residues and Acyl Chain Adaptations

Post-polymerization modifications of LTAs fine-tune bacterial interactions with eukaryotic hosts. Phosphocholine (P-Cho) substituents, characteristic of S. pneumoniae LTAs, bind human L-ficolin to activate the lectin complement pathway [6]. This interaction paradoxically enhances immune evasion by recruiting host regulators like C-reactive protein [4] [6]. Structural studies of pneumococcal LTA reveal P-Cho moieties at the O-6 position of N-acetylgalactosamine residues, creating a charge-neutral surface that masks underlying immunogenic epitopes [4].

Acyl chain adaptations provide another layer of heterogeneity. In S. gordonii, LTA-associated fatty acids shift from saturated (C16:0) to unsaturated (C18:1) forms under acidic conditions, maintaining membrane integrity during host colonization [1] [5]. Similarly, d-alanylation of glycerol-phosphate units in Staphylococcus species confers resistance to antimicrobial peptides by reducing the net negative charge of the cell envelope [1] [3]. These modifications illustrate how LTAs serve as dynamic scaffolds for environmental adaptation, balancing structural rigidity with functional plasticity.

Table 2: Functional Impacts of LTA Modifications

ModificationLocationBiological EffectExample Organism
PhosphocholineRibitol-phosphateImmune evasion via complement bindingStreptococcus pneumoniae
d-alanylationGlycerol-phosphateCationic antimicrobial peptide resistanceStaphylococcus aureus
Unsaturated acylDiacylglycerol anchorMembrane fluidity at low pHStreptococcus gordonii
Glucose branchesPolyglycerolphosphateBiofilm matrix integrationStreptococcus mutans

XLogP3

4.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

774.48779029 g/mol

Monoisotopic Mass

774.48779029 g/mol

Heavy Atom Count

54

Wikipedia

(2S)-1-({3-O-[2-(acetylamino)-4-amino-2,4,6-trideoxy-beta-D-galactopyranosyl]-alpha-D-glucopyranosyl}oxy)-3-(heptanoyloxy)propan-2-yl (7Z)-pentadec-7-enoate

Dates

Modify: 2024-04-14

Explore Compound Types